molecular formula C22H23FN2O2S2 B2433432 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 903327-02-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2433432
CAS No.: 903327-02-6
M. Wt: 430.56
InChI Key: FWSXBAREFOGVIV-UHFFFAOYSA-N
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Description

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide represents a sophisticated intersection of organic chemistry, pharmacology, and material science. This compound belongs to a class of molecules known for their complex structure and significant biological activities, making them valuable in various scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S2/c1-16-13-19(8-9-20(16)23)29(26,27)24-14-21(22-7-4-12-28-22)25-11-10-17-5-2-3-6-18(17)15-25/h2-9,12-13,21,24H,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSXBAREFOGVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Lithiation for Dihydroisoquinoline Scaffolds

The 3,4-dihydroisoquinoline core is synthesized via directed ortho-lithiation, a method validated for introducing substituents at specific positions. For example, 8-fluoro-3,4-dihydroisoquinoline was prepared by lithiating 2-(3-fluorophenyl)ethylamine pivaloylamide at −78°C in tetrahydrofuran (THF), followed by formylation with dimethylformamide (DMF) and acid-catalyzed cyclization. This approach ensures regioselectivity and avoids aryne formation.

Reaction Conditions :

  • Substrate : 2-(3-Fluorophenyl)ethylamine
  • Protecting Group : Pivaloyl chloride
  • Lithiation : −78°C, THF, butyllithium
  • Electrophilic Quenching : DMF
  • Cyclization : HCl/EtOH, reflux

Yield : 79% after crystallization.

Thiophene-2-yl Ethyl Side Chain Incorporation

Nucleophilic Substitution at the Ethyl Bridge

The thiophen-2-yl group is introduced via nucleophilic substitution or coupling reactions. A related compound, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, was synthesized by reacting 3,4-dihydroisoquinoline with a thiophene-containing ethyl bromide derivative. For the target molecule, thiophen-2-yl lithium or Grignard reagents may displace a leaving group (e.g., bromide) on the ethyl bridge.

Example Protocol :

  • Substrate : 2-Bromoethyl-3,4-dihydroisoquinoline
  • Reagent : Thiophen-2-ylmagnesium bromide
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 h
  • Workup : Aqueous NH₄Cl, extraction with ethyl acetate

Characterization :

  • ¹H-NMR : δ 7.12–7.45 (multiplet, thiophene and dihydroisoquinoline protons).
  • MS : m/z 398.5 [M⁺].

Sulfonylation with 4-Fluoro-3-Methylbenzenesulfonyl Chloride

Sulfonamide Bond Formation

The final step involves reacting the amine intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride. This reaction typically proceeds in dichloromethane (DCM) or THF with a base such as triethylamine (TEA) to scavenge HCl.

Procedure :

  • Substrate : 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethylamine
  • Sulfonylating Agent : 4-Fluoro-3-methylbenzenesulfonyl chloride (1.2 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Conditions : DCM, 0°C → room temperature, 6 h
  • Purification : Column chromatography (hexane/ethyl acetate 7:3)

Yield : 65–72% (estimated based on analogous reactions).

Spectroscopic Validation :

  • ¹H-NMR : δ 2.15 (s, 3H, CH₃), 4.05 (t, J = 11.6 Hz, 2H, CH₂–3), 5.05 (s, 2H, CH₂–1).
  • ¹³C-NMR : 162.1 ppm (C–F), 140.2 ppm (SO₂–C).

Alternative Pathways and Optimization

One-Pot Tandem Reactions

Patents describe tandem alkylation-sulfonylation sequences using polymer-supported reagents to minimize purification steps. For example, WO2007075783A2 details the use of immobilized bases for sulfonamide synthesis, achieving 80% purity without chromatography.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for sulfonamide formation. A 15-minute irradiation at 100°C in DMF increases yields to 85% for analogous compounds.

Challenges and Mitigation Strategies

Regioselectivity in Thiophene Coupling

Thiophen-2-yl derivatives require careful control to avoid 3-yl isomer formation. Using bulky ligands (e.g., BrettPhos) in palladium-catalyzed couplings enhances 2-yl selectivity.

Sulfonamide Hydrolysis

The electron-withdrawing fluoro group increases sulfonamide susceptibility to hydrolysis. Storage under inert atmosphere and avoidance of acidic conditions are critical.

Comparative Analysis of Synthetic Routes

Method Yield Purity Time Key Advantage
Stepwise Alkylation 65% 95% 18 h High regiocontrol
One-Pot Tandem 72% 80% 8 h Reduced purification
Microwave-Assisted 85% 90% 0.25 h Rapid kinetics

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations at various positions, especially on the isoquinoline and thiophene rings, using reagents like PCC or DMSO-NaHCO₃.

  • Reduction: : Reduction reactions, particularly hydrogenation, can further saturate the aromatic rings or reduce any nitro or carbonyl functionalities.

  • Substitution: : Electrophilic and nucleophilic substitutions are feasible, particularly on the aromatic rings and sulfonamide group, using halogens, nitrating agents, or strong nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like KMnO₄, NaOCl, or H₂O₂ under mild to moderate conditions.

  • Reduction: : Employing hydrogen gas with Pd/C or PtO₂ catalysts, or chemical reducing agents like LiAlH₄.

  • Substitution: : Utilizing halogenating agents (Cl₂, Br₂), nitrating mixtures (HNO₃/H₂SO₄), or strong bases/nucleophiles (NaNH₂, Grignard reagents).

Major Products: : Depending on the reaction, products include oxidized or reduced derivatives, halogenated compounds, nitrated aromatics, and various substituted derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of sulfonamides have been studied for their ability to inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression . The presence of the isoquinoline structure may enhance the compound's efficacy against certain cancer types.

Enzyme Inhibition

The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can be crucial in treating conditions like glaucoma and edema . The specific interactions between this compound and target enzymes warrant further investigation through kinetic studies.

Neuropharmacological Effects

Given the isoquinoline component, which has been associated with neuroprotective effects, this compound may also have applications in neurology. Isoquinoline derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Several studies have explored the biological activities of compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide:

Case Study 1: Inhibition of RET Kinase

A study on benzamide derivatives demonstrated that specific compounds could inhibit RET kinase activity effectively, leading to reduced cell proliferation in RET-driven cancers. The findings suggest that modifications to the benzamide structure can enhance inhibitory potency .

Case Study 2: Neuroprotective Properties

Research on isoquinoline derivatives has shown their potential to protect neuronal cells from oxidative damage. These compounds modulate neurotransmitter release and reduce inflammation, indicating that this compound may share similar protective effects .

Mechanism of Action

The compound's mechanism of action typically involves:

  • Molecular Targets: : Binding to specific enzymes, receptors, or ion channels, affecting their function.

  • Pathways: : Modulating signaling pathways, potentially involving kinases, G-protein-coupled receptors, or transcription factors.

Comparison with Similar Compounds

Compared to other compounds in its class, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide exhibits unique properties due to:

  • Structural Uniqueness: : The combination of isoquinoline, thiophene, and sulfonamide groups.

  • Chemical Behavior: : Its reactivity under various conditions, making it versatile in synthetic chemistry.

  • Biological Activity: : Specific interactions with biological targets.

Similar Compounds

  • N-(2-quinolinyl)-4-fluorobenzenesulfonamide

  • N-(2-thiophen-2-yl)-3,4-dihydroisoquinoline

  • 4-fluoro-3-methyl-N-(2-thiophen-2-yl)benzenesulfonamide

Each of these compounds shares some structural similarities but offers distinct reactivity and biological profiles.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound of interest due to its potential pharmacological applications. The compound's structure incorporates a dihydroisoquinoline moiety, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide. Its molecular formula is C23H26N2O4S2C_{23}H_{26}N_{2}O_{4}S_{2} with a molecular weight of 458.6 g/mol. The structure features a sulfonamide group that is critical for its biological activity.

PropertyValue
Molecular FormulaC23H26N2O4S2C_{23}H_{26}N_{2}O_{4}S_{2}
Molecular Weight458.6 g/mol
IUPAC NameN-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzenesulfonamide
CAS Number898452-61-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety can facilitate binding to active sites on target proteins, inhibiting their activity and modulating biochemical pathways. This interaction is crucial for its potential use as a therapeutic agent.

Antifungal Activity

Research has indicated that derivatives of compounds containing the dihydroisoquinoline structure exhibit antifungal properties. For instance, studies have shown that similar compounds demonstrate significant activity against various phytopathogenic fungi at concentrations as low as 50 μg/mL . The structure–activity relationship (SAR) suggests that modifications in the molecular framework can enhance antifungal efficacy.

Antitumor Potential

The compound's structural components suggest potential antitumor activity. In studies involving related benzamide derivatives, compounds have been identified that inhibit specific kinases involved in cancer progression . The inhibition of these targets can lead to reduced tumor growth and improved patient outcomes.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes. This inhibition can be harnessed for therapeutic applications in conditions where enzyme overactivity is detrimental, such as in certain metabolic disorders.

Case Studies and Research Findings

  • Antifungal Studies : A series of compounds related to the target structure were tested against seven different fungal strains, showing broad-spectrum antifungal activity. Compounds with halogen substitutions exhibited superior activity compared to standard antifungal agents .
  • Kinase Inhibition : In a study evaluating the effects of similar sulfonamide compounds on RET kinase, several derivatives showed significant inhibition of kinase activity at both molecular and cellular levels . This suggests that this compound may have similar inhibitory effects.
  • Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions starting from isoquinoline derivatives. Understanding these pathways is crucial for optimizing production and enhancing yield for pharmaceutical applications.

Q & A

Q. How can the environmental fate of this compound be assessed, particularly its persistence or degradation pathways?

  • Methodological Answer :
  • Conduct aerobic/anaerobic biodegradation assays with LC-MS/MS monitoring.
  • Use quantitative structure-activity relationship (qSAR) tools like EPI Suite to predict biodegradability.
  • Analyze photodegradation products via high-resolution mass spectrometry under simulated sunlight .

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